(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Overview
Description
N-Ethyl Azilsartan Medoxomil is an impurity from the synthesis of Azilsartan Medoxomil. Azilsartan medoxomil is a long-acting angiotensin II receptor blocker (ARB) that is used to lower hypertension. When Azilsartan medoxomil enters the gastrointestinal tract, it is rapidly converted to its active form, Azilsartan.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on similar compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, highlights the significance of crystal structure analysis in understanding molecular interactions and conformations. For instance, Zhengyi Li et al. (2015) detailed the crystal structure of azilsartan methyl ester, revealing insights into its molecular conformations and interactions within the crystal lattice through N—H⋯N and C—H⋯O hydrogen bonds and aromatic π–π stacking interactions Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun, 2015.
Corrosion Inhibition
Another application area for similar molecules is in corrosion inhibition. P. Ammal et al. (2018) studied the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid, suggesting that similar compounds could be effective corrosion inhibitors, highlighting the potential of such molecules in protective coatings P. Ammal, M. Prajila, A. Joseph, 2018.
Antioxidant and Antimicrobial Activities
The synthesis and evaluation of new derivatives of benzimidazoles and oxadiazoles for antioxidant and antimicrobial activities suggest a potential research application for the given compound. F. Bassyouni et al. (2012) synthesized a new series of compounds and evaluated them for their antioxidant and antimicrobial activities, providing a framework for the potential bioactivity of related molecules F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012.
Reactions with N,O-Nucleophiles
Studies on reactions of 4-aminofurazan-3-carboxylic acid iminoester with N,O-nucleophiles provide insights into the synthetic routes and reactivity of structurally similar compounds, offering a glimpse into the chemical behavior and potential applications of the compound A. V. Sergievskii, O. A. Krasnoshek, S. F. Mel’nikova, I. V. Tselinskii, 2002.
properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(4-ethyl-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O8/c1-4-35-28(34-44-31(35)38)23-10-7-6-9-22(23)21-15-13-20(14-16-21)17-36-27-24(11-8-12-25(27)33-30(36)40-5-2)29(37)41-18-26-19(3)42-32(39)43-26/h6-16H,4-5,17-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYPVLTVAXBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NOC1=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OCC6=C(OC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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